molecular formula C4H7N3 B3050858 1H-Pyrrole-2,5-diamine CAS No. 29212-51-9

1H-Pyrrole-2,5-diamine

Cat. No. B3050858
CAS RN: 29212-51-9
M. Wt: 97.12 g/mol
InChI Key: HBHBLOXMPLUXQU-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-diamine, also known as 2,5-Dihydropyrrole or 3-Pyrroline, is a chemical compound with the molecular formula C4H7N . It is a cyclic compound that contains a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrole derivatives, including 1H-Pyrrole-2,5-diamine, has been a subject of interest in the field of organic chemistry . Various methods have been developed, such as the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the metal-catalyzed conversion of primary diols and amines to form pyrroles .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-2,5-diamine consists of a five-membered ring with one nitrogen atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

1H-Pyrrole-2,5-diamine can undergo various chemical reactions. For instance, it can participate in the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . It can also undergo a metal-catalyzed conversion with primary diols and amines to form pyrroles .


Physical And Chemical Properties Analysis

1H-Pyrrole-2,5-diamine has a molecular weight of 69.1051 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been studied for their effectiveness in inhibiting carbon steel corrosion in hydrochloric acid medium. These derivatives, particularly 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), demonstrated significant corrosion inhibitive properties, increasing in efficiency with concentration and adhering to Langmuir’s adsorption isotherm. The adsorption mechanism on carbon steel surfaces in hydrochloric acid solution was found to be primarily chemisorption (Zarrouk et al., 2015).

Chemical Synthesis and Catalysis

  • The use of 1H-pyrrole derivatives in transamination reactions was explored, showing high conversions and enantiomeric excess in producing optically active products. It was noted that the reaction equilibrium was shifted due to the tautomerization of 5H-pyrrole into 1H-pyrrole (Martínez-Montero et al., 2016).
  • In organometallic chemistry, novel 1H-pyrrole derivatives with iron centers, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole, displayed unique electronic properties, suggesting applications in molecular electronics (Hildebrandt et al., 2011).

Material Science

1H-pyrrole derivatives have been applied in the synthesis of polymers and materials with unique electrochromic and ion receptor properties. For instance, polymers based on 1H-pyrrole showed strong stability, reversible redox processes, and potential for practical applications like metal recovery and ion sensors (Mert et al., 2013).

Molecular Structure and Bonding Studies

  • Copper(I) and silver(I) complexes of pyrrole-based bis(phosphinimine) were synthesized and studied, revealing new π-interactions between the pyrrole ring and metal atoms. This finding is significant for understanding metal-pyrrole bonding interactions (Jha et al., 2021).
  • The structural characterization of 1H-pyrrole-2,5-dione derivatives, such as 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, has been carried out, providing insights into the molecular interactions and electron densities of these compounds (Louroubi et al., 2019).

Safety and Hazards

While specific safety and hazard information for 1H-Pyrrole-2,5-diamine was not found, it’s important to handle all chemical compounds with care. Always use appropriate personal protective equipment and work in a well-ventilated area .

Future Directions

The future directions in the study and application of 1H-Pyrrole-2,5-diamine could involve the development of more efficient synthesis methods and the exploration of its potential uses in various fields, such as material design and synthesis .

properties

IUPAC Name

1H-pyrrole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-3-1-2-4(6)7-3/h1-2,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHBLOXMPLUXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596247
Record name 1H-Pyrrole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2,5-diamine

CAS RN

29212-51-9
Record name 1H-Pyrrole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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